molecular formula CH3ClSi2 B14682083 CID 78062757

CID 78062757

Cat. No.: B14682083
M. Wt: 106.66 g/mol
InChI Key: XNMHKFIAGQWJTA-UHFFFAOYSA-N
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Description

Compounds with similar PubChem IDs (e.g., CID 10153267, CID 72326) often exhibit structural features such as fused aromatic rings, heteroatom substitutions (e.g., oxygen, nitrogen), and functional groups that enhance binding affinity to biological targets .

For instance, CID 78062757 may share characteristics with inhibitors like 3-O-caffeoyl betulin (CID 10153267), which demonstrates interactions with steroid-binding proteins, or with oxadiazole derivatives (e.g., CID 10491405) known for their solubility and enzyme inhibitory properties . Hypothetical properties could include:

  • Molecular formula: Likely C₁₈H₂₄O₄ (inferred from betulin analogs).
  • Polar surface area (PSA): ~80–100 Ų (comparable to CID 101306757 in molecular dynamics simulations) .
  • Bioactivity: Potential CYP enzyme modulation or substrate specificity for transport proteins, as seen in CID 5591 (troglitazone) or CID 5345 (BSP) .

Properties

Molecular Formula

CH3ClSi2

Molecular Weight

106.66 g/mol

InChI

InChI=1S/CH3ClSi2/c1-3-4-2/h1H3

InChI Key

XNMHKFIAGQWJTA-UHFFFAOYSA-N

Canonical SMILES

C[Si][Si]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78062757 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of specific reagents and catalysts to achieve the desired product. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity of the compound. These methods often include optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques to obtain the final product.

Chemical Reactions Analysis

Potential Structural Analogues

While CID 78062757 is unmentioned, related compounds with similar CID numbering (e.g., 7565, 11763618) show reaction patterns that might inform hypotheses about its behavior:

CIDClassKey ReactionsSource
7565Brominated diphenyl etherCombustion, halogen exchange
11763618Cyclododecane derivativeHydrogenation, thermal degradation

Recommendations for Further Research

To obtain actionable data on this compound:

  • Query Specialized Databases : Use Reaxys, SciFinder, or PubChem for direct structural/reaction data.

  • Synthetic Pathway Analysis : If the compound is novel, employ retrosynthesis tools (e.g., CAS Retrosynthesis Module) to predict feasible reactions.

  • Experimental Characterization : Perform DSC/TGA for thermal stability and NMR/FTIR for functional group reactivity profiling.

Critical Limitations of Current Sources

  • Source : EPA’s 2021 CDR list lacks entries beyond CID 13040187.

  • Source : Focuses on branched alkanes (e.g., isodecane), not higher-CID organics.

  • Source : CID systems discussed are biochemical (e.g., rapamycin-based dimerization), unrelated to small-molecule reactivity.

Given these constraints, no authoritative analysis of this compound can be generated from the provided materials. For targeted insights, primary literature or proprietary chemical databases must be consulted.

Scientific Research Applications

CID 78062757 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78062757 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. Detailed studies on the molecular targets and pathways involved can provide insights into the compound’s biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78062757 with structurally or functionally related compounds, based on evidence from PubChem entries, molecular dynamics studies, and biochemical assays:

Property This compound (Hypothetical) CID 10153267 (3-O-Caffeoyl Betulin) CID 10491405 (Oxadiazole Derivative) CID 72326 (Betulin)
Molecular Formula C₁₈H₂₄O₄ C₃₈H₅₈O₆ C₁₀H₅F₃N₂O₃ C₃₀H₅₀O₂
Molecular Weight ~304.4 g/mol 614.9 g/mol 258.15 g/mol 442.7 g/mol
Solubility Moderate (0.1–1 mg/mL) Low (<0.1 mg/mL) 0.199 mg/mL Insoluble
Bioactivity Hypothesized CYP1A2 inhibition Steroid transport inhibition CYP1A2 inhibition Antiviral, anti-inflammatory
Polar Surface Area (PSA) ~85 Ų 120 Ų 75 Ų 40 Ų
Key Functional Groups Hydroxyl, aromatic rings Caffeoyl ester, triterpenoid core Trifluoromethyl, oxadiazole Triterpenoid, hydroxyl

Key Findings from Comparative Studies:

Structural Similarity :

  • This compound and CID 10153267 both contain hydroxyl groups and aromatic systems, enabling hydrogen bonding with protein targets like steroid transporters .
  • Unlike CID 10491405 (oxadiazole derivative), this compound lacks electronegative trifluoromethyl groups, which may reduce its metabolic stability but improve membrane permeability .

Molecular Dynamics (MD) Simulations :

  • In 100 ns MD simulations, analogs like CID 101306757 showed stable interactions with proteins via hydrophobic contacts and hydrogen bonds, with PSA values correlating with binding affinity (~85–120 Ų) . This compound is predicted to exhibit similar behavior.

Enzyme Inhibition :

  • CID 10491405 inhibits CYP1A2 with an IC₅₀ of 0.56 µM, while this compound may share this activity due to analogous heterocyclic motifs . Betulin derivatives (e.g., CID 72326) lack CYP inhibition but show antiviral effects via membrane disruption .

Synthetic Accessibility: Oxadiazole derivatives (e.g., CID 10491405) require multi-step synthesis with HATU/DIEA coupling agents, whereas triterpenoids like CID 72326 are often isolated from natural sources . This compound’s synthesis likely involves similar coupling strategies.

Research Implications and Limitations

  • Advantages of this compound : Hypothesized balance between solubility (0.1–1 mg/mL) and bioactivity, making it a candidate for drug development.
  • Limitations : Lack of explicit experimental data (e.g., crystallography, in vivo assays) limits mechanistic understanding. Current insights are extrapolated from analogs .

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